![molecular formula C9H9N3O2S B5913749 1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)
1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone
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Overview
Description
1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone is a chemical compound that has been studied for its potential scientific research applications. This compound is a thiazolopyrimidine derivative that has been synthesized using various methods. It has shown potential as a research tool due to its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone involves the inhibition of certain enzymes, such as GSK-3β and CDK2. This inhibition can lead to changes in cellular processes, such as cell cycle progression and gene expression. The exact mechanism of action is still being studied.
Biochemical and Physiological Effects:
1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3β and CDK2, which can lead to changes in cellular processes. It has also been shown to induce apoptosis in certain cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone in lab experiments include its potential as a research tool for studying cellular processes and its ability to inhibit the activity of certain enzymes. However, there are also limitations to using this compound, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone. One direction is to further study its mechanism of action and its potential as a research tool for studying cellular processes. Another direction is to investigate its potential as a therapeutic agent for the treatment of certain diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments.
Synthesis Methods
There are several methods for synthesizing 1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone. One method involves the reaction of 4-amino-2-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with ethyl chloroacetate. The resulting compound is then treated with hydroxylamine hydrochloride to form 1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone.
Scientific Research Applications
1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone has been studied for its potential scientific research applications. It has been shown to inhibit the activity of certain enzymes, such as glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinase 2 (CDK2). This inhibition can lead to changes in cellular processes and may have implications for the treatment of certain diseases, such as cancer and Alzheimer's disease.
properties
IUPAC Name |
(2Z)-2-(1-hydroxyethylidene)-5-imino-7-methyl-[1,3]thiazolo[3,2-c]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-4-3-6-12(9(10)11-4)8(14)7(15-6)5(2)13/h3,10,13H,1-2H3/b7-5-,10-9? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUPYKIXLZRSNT-DCWVLXRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=N)N2C(=C1)SC(=C(C)O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=N)N2C(=C1)S/C(=C(/C)\O)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(3-hydroxy-5-imino-7-methyl-5H-thiazolo[3,2-c]pyrimidin-2-yl)- |
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